N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Mode of Action
The presence of a cyclopropyl group and an isoxazole ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and π-π stacking .
Biochemical Pathways
The compound’s structure suggests potential involvement in various biochemical processes, such as the Suzuki–Miyaura coupling reaction and the biosynthesis of cyclopropane . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it is likely to have good bioavailability. The exact pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, remains to be determined .
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the stability of the compound may be affected by changes in pH or temperature. Additionally, the presence of other molecules may influence the compound’s efficacy by competing for the same targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be done using formaldehyde and a suitable base.
Synthesis of the phenylisoxazole moiety: The phenylisoxazole ring can be synthesized through a cyclization reaction involving a phenylhydrazine derivative and a suitable diketone or ketoester.
Coupling of the cyclopropyl and phenylisoxazole moieties: This step involves the formation of a carbon-carbon bond between the cyclopropyl and phenylisoxazole groups, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, borane, or other strong reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the phenylisoxazole moiety.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the biological activity of cyclopropyl and phenylisoxazole derivatives, including their potential as antimicrobial, anti-inflammatory, or anticancer agents.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Material Science: It can be explored for its potential use in the development of new materials with unique properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxylate: A similar compound with an ester functional group instead of a carboxamide.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-thiocarboxamide: A similar compound with a thiocarboxamide functional group instead of a carboxamide.
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-sulfonamide: A similar compound with a sulfonamide functional group instead of a carboxamide.
Uniqueness
N-((1-(hydroxymethyl)cyclopropyl)methyl)-5-phenylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group can impart rigidity and stability, while the phenylisoxazole moiety can provide aromaticity and potential for various chemical modifications. The carboxamide functional group can enhance solubility and facilitate interactions with biological targets.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-10-15(6-7-15)9-16-14(19)12-8-13(20-17-12)11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZQLAEDSRFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.